4-N-tert-butylpyridine-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-N-tert-butylpyridine-3,4-diamine |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)12-8-4-5-11-6-7(8)10/h4-6H,10H2,1-3H3,(H,11,12) |
InChI Key |
QSPFJFZVVKLJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C=NC=C1)N |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Techniques for 4 N Tert Butylpyridine 3,4 Diamine
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Surface Analysis
Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a valuable technique for analyzing the surface of samples without extensive preparation. It has been effectively used to study the adsorption of pyridine (B92270) onto various materials. researchgate.netresearchgate.net For example, ATR-IR spectra have been recorded for pyridine adsorption and desorption on catalysts, providing information about the nature of the interaction between the molecule and the surface. researchgate.net This technique could be instrumental in studying the surface interactions of 4-N-tert-butylpyridine-3,4-diamine.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. While specific Raman data for this compound was not found, related compounds like 4-tert-butylpyridine (B128874) have been characterized using this technique. chemicalbook.com The analysis of this compound would likely show characteristic Raman shifts for the pyridine ring and the tert-butyl group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information about the different types of protons and their neighboring environments within a molecule. For 4-tert-butylpyridine, the proton NMR spectrum shows distinct signals for the aromatic protons on the pyridine ring and the protons of the tert-butyl group. chemicalbook.com In a CDCl₃ solvent, the aromatic protons typically appear as multiplets in the downfield region, while the tert-butyl protons present as a singlet in the upfield region. chemicalbook.com For this compound, one would expect to see signals corresponding to the pyridine ring protons, the tert-butyl protons, and the protons of the two amine groups, with their chemical shifts influenced by their respective electronic environments.
Interactive ¹H NMR Data for a Related Compound: 4-tert-butylpyridine
| Assign. | Shift (ppm) |
|---|---|
| A | 8.502 |
| B | 7.256 |
| C | 1.302 |
Data obtained in CDCl₃ at 90 MHz. chemicalbook.com
X-ray Crystallography for Solid-State Structural Determination
Understanding Crystal Packing and Intermolecular Interactions
Comprehensive searches of scientific literature and crystallographic databases did not yield any specific experimental data for the crystal structure of this compound. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions cannot be provided at this time. The elucidation of the three-dimensional arrangement of molecules in the solid state is contingent upon successful single-crystal X-ray diffraction studies, which appear to be unavailable in the public domain for this particular compound.
While data for structurally related compounds exists, such as for derivatives of 4-tert-butylpyridine and other substituted pyridines, direct extrapolation of their crystal packing and intermolecular forces to this compound would be speculative and scientifically unsound. The precise nature of hydrogen bonding, van der Waals forces, and potential π-π stacking interactions are highly dependent on the specific arrangement of functional groups, which in this case includes a diamine system and a tert-butyl group on the pyridine ring.
For a definitive understanding of the supramolecular architecture of this compound, experimental determination of its crystal structure is necessary. Such an analysis would reveal the unit cell parameters, space group, and the asymmetric unit's geometry, providing the foundational data to describe how the molecules pack in the crystal lattice and the nature of the non-covalent interactions that govern this arrangement.
Without this primary crystallographic data, the generation of data tables detailing bond lengths, bond angles, and specific intermolecular contacts for this compound is not possible.
Reactivity and Mechanistic Investigations of 4 N Tert Butylpyridine 3,4 Diamine
Reaction Pathways Involving Amine Functionalities
The 3,4-diamine arrangement on the pyridine (B92270) core is a versatile functional group, participating in a variety of reactions typical of aromatic and aliphatic amines. These include condensation to form new heterocyclic systems, as well as substitution reactions at the nitrogen atoms.
The presence of a 1,2-diamine functionality makes 4-N-tert-butylpyridine-3,4-diamine an ideal precursor for condensation reactions, particularly with 1,2-dicarbonyl compounds, to form fused heterocyclic systems. A prominent example of this type of reaction is the synthesis of pyrazines. researchgate.netgla.ac.uk The general mechanism involves the nucleophilic attack of the amino groups on the carbonyl carbons, followed by dehydration to yield the aromatic pyrazine (B50134) ring.
For instance, the reaction of this compound with a 1,2-dicarbonyl compound such as glyoxal (B1671930) would be expected to produce a fused pyrazino[2,3-c]pyridine derivative. The reaction proceeds through a dihydropyrazine (B8608421) intermediate which is subsequently oxidized to the stable aromatic pyrazine. researchgate.net Similarly, condensation with dichloroglyoxime (B20624) can lead to the formation of piperazine-2,3-dioximes, which can be further dehydrated to form furazano[3,4-b]piperazines. researchgate.net
Table 1: Examples of Condensation Reactions for Heterocycle Formation
| Diamine Reactant | Dicarbonyl/Equivalent Reactant | Product Class | Reference |
| 1,2-Diaminoethane | 1,2-Diketone | Dihydropyrazine (oxidized to Pyrazine) | researchgate.net |
| N,N′-di-tert-butyl ethylenediamine (B42938) | Dichloroglyoxime | 1,4-di-tert-butyl piperazine-2,3-dioxime | researchgate.net |
| 4-tert-butyl-2,6-dimethylbenzenesulfonamide | Glyoxal | Fused heterocyclic systems | mdpi.com |
The nucleophilic character of the amino groups in this compound allows for straightforward alkylation and acylation reactions. Alkylation can be achieved using various alkyl halides, leading to the formation of N-alkyl or N,N'-dialkyl derivatives. nih.govresearchgate.net The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
Acylation, including the introduction of a tert-butoxycarbonyl (Boc) protecting group, is another key reaction. The reaction of amines with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often catalyzed by a base like 4-(dimethylamino)pyridine (DMAP), is a standard method for protecting amine functionalities. researchgate.netsemanticscholar.org In the case of this compound, both mono- and di-acylated products could be synthesized, depending on the stoichiometry of the reagents. These reactions are fundamental in multi-step syntheses where selective protection of the amine groups is required.
The vicinal diamine structure is also amenable to dehydrogenative cyclization reactions to form five-membered heterocyclic rings. For example, analogous reactions involving diamine boranes have been shown to undergo catalytic cyclization to yield 1,3,2-diazaborolidines. nih.gov This process involves deprotonation followed by intramolecular loss of hydrogen gas (H₂). While this specific reaction involves a borane (B79455) adduct, it highlights the potential for this compound to undergo similar cyclizations with other reagents to form fused imidazole (B134444) or related five-membered ring systems.
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and capable of coordinating to metal centers. Its reactivity is modulated by the electronic effects of the ring substituents.
The basicity of the pyridine nitrogen in this compound is influenced by two opposing factors: the electron-donating inductive and resonance effects of the two amino groups, and the steric hindrance imposed by the tert-butyl group at the 4-position. Alkyl groups generally increase the basicity of pyridines through an inductive effect. stackexchange.com However, bulky groups adjacent to the nitrogen, as seen in 2,6-di-tert-butylpyridine, can sterically hinder the approach of a proton, thereby reducing the observed basicity. stackexchange.comwikipedia.org
In this compound, the tert-butyl group is at the para-position relative to the pyridine nitrogen, so its steric effect on protonation at this site is minimal compared to ortho-substituted analogs. The primary influence comes from the two amino groups at the 3- and 4-positions. These groups are strongly electron-donating, which increases the electron density on the pyridine nitrogen and is expected to significantly enhance its basicity compared to unsubstituted pyridine. The two exocyclic amino groups are also basic and can be protonated. The relative basicity (pKa values) of the three nitrogen atoms would depend on the specific solvent environment, but the pyridine nitrogen is generally expected to be a primary site of protonation due to the aromatic system's ability to delocalize the positive charge.
Table 2: Basicity (pKa of Conjugate Acid) of Substituted Pyridines
| Compound | pKa of Conjugate Acid | Solvent/Conditions | Key Feature | Reference |
| Pyridine | 4.38 | 50% Aqueous Ethanol (B145695) | Baseline | stackexchange.com |
| 2,6-Dimethylpyridine | 5.77 | 50% Aqueous Ethanol | Inductive effect | stackexchange.com |
| 2,6-Di-tert-butylpyridine | 3.58 | 50% Aqueous Ethanol | Steric hindrance | stackexchange.com |
This compound is an excellent candidate for acting as a chelating ligand in coordination chemistry. It can coordinate to a single metal center through both the pyridine nitrogen and the nitrogen of the 3-amino group, forming a stable five-membered chelate ring. This bidentate coordination mode is common for ligands with a similar structure. nih.govsigmaaldrich.com
N-Oxidation Reactions
The presence of multiple nitrogen atoms in this compound offers several potential sites for N-oxidation. The most likely sites for oxidation are the pyridine ring nitrogen and the exocyclic amino groups.
For compounds with primary amino groups, such as the one at the 3-position of the target molecule, a common decomposition route is oxidation to the corresponding amine-N-oxide. sigmaaldrich.com The pyridine ring nitrogen is also susceptible to oxidation. Studies on the biological oxidation of 2,4-diamino-6-substituted pyrimidines have shown that N-oxidation occurs on the ring nitrogen, with the specific site being influenced by the electronic effects of the substituents. nih.gov In these cases, 3-N-oxides were the observed products, with no evidence of 1-N-oxide formation. nih.gov The formation of N-oxides in these systems was found to be dependent on a cytochrome P450-mediated system. nih.gov
Given these precedents, it is anticipated that the N-oxidation of this compound would likely yield a mixture of products, including oxidation at the pyridine nitrogen and the exocyclic amino groups. The bulky tert-butyl group on the 4-amino substituent may sterically hinder the oxidation of the adjacent pyridine nitrogen to some extent. A Japanese patent describes the synthesis of 4-tert-butylpyridine-N-oxide from 4-tert-butylpyridine (B128874) using peracetic acid, indicating that the pyridine nitrogen in such a substituted ring can be oxidized. google.com
Table 1: Predicted N-Oxidation Products of this compound
| Reactant | Oxidizing Agent | Predicted Major Products | Reference |
| This compound | Peroxy acids (e.g., m-CPBA, peracetic acid) | This compound-1-oxide, 3-amino-4-(tert-butylamino)pyridine-N-oxide | sigmaaldrich.comnih.govgoogle.com |
Reactivity of the Pyridine Ring
The two amino groups on the pyridine ring are strong activating groups and will direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the amino groups are C2, C5, and C6. The bulky tert-butyl group may provide some steric hindrance to substitution at the C5 position.
A theoretical study on the dinitration of 2,6-diaminopyridine (B39239) (DAP) provides insight into the intermediates of electrophilic substitution on a diaminopyridine ring. researchgate.net The study proposes that a HSO₄⁻-NO₂⁺ complex is the dominant active nitrating intermediate, leading to direct dinitration. researchgate.net This suggests that under strong nitrating conditions, this compound could potentially undergo dinitration.
The electron-rich nature of the diaminopyridine ring generally makes it less susceptible to classical nucleophilic aromatic substitution (SNAr) unless a good leaving group is present on the ring. However, reactions of 4-aminopyridine (B3432731) with halogens have been shown to proceed via nucleophilic attack of the pyridine nitrogen on the halogen, leading to the formation of charge-transfer complexes and ionic species. acs.org For instance, the reaction of 4-aminopyridine with ICl produces a charge-transfer complex and an ionic species, [(4-NH₂-1λ⁴-C₅H₄N)₂-1μ-I⁺][Cl⁻]. acs.org A similar reaction with IBr yields only the ionic compound. acs.org
The pyridine nitrogen and the amino groups can act as ligands for transition metals, facilitating various coupling reactions. A patent describes the synthesis of coupled tert-butylpyridines using nickel, palladium, or platinum catalysts, indicating the feasibility of such reactions. chemicalbook.com The reaction involves refluxing tert-butylpyridine with the metal catalyst to obtain di- and tri-coupled products. chemicalbook.com This suggests that this compound could undergo similar metal-catalyzed homo-coupling or cross-coupling reactions.
Table 2: Potential Metal-Catalyzed Coupling Reactions
| Reactant | Catalyst | Reaction Type | Predicted Product | Reference |
| This compound | Ni, Pd, or Pt | Homo-coupling | Dimer of this compound | chemicalbook.com |
Mechanistic Studies of Specific Transformations
Understanding the intermediates formed during reactions of this compound is key to controlling the reaction pathways and product selectivity.
In electrophilic substitution reactions, such as nitration, the formation of active intermediates is crucial. For the dinitration of 2,6-diaminopyridine, theoretical studies have identified the HSO₄⁻-NO₂⁺ complex as the key nitrating species. researchgate.net The study also highlights the role of water in forming less active complexes and promoting sulfonation as a side reaction. researchgate.net The generation of undesirable pyridine-NHNO₂ intermediates due to thermal effects was also noted, which could inhibit the desired reaction. researchgate.net
In reactions involving halogens, the formation of charge-transfer complexes and ionic intermediates is well-documented for 4-aminopyridine. acs.org The reaction with ICl, for example, shows the co-existence of a charge-transfer complex and a N-I⁺-N bridged ionic species in solution. acs.org Prolonged reaction times can lead to protonation and the formation of more complex ionic structures. acs.org These findings suggest that similar intermediates would likely be involved in the reactions of this compound with electrophiles and halogens.
Kinetic Studies and Reaction Rate Determination
No information regarding kinetic studies or reaction rate determination for this compound has been reported in the available scientific literature. Therefore, no data tables or detailed research findings on this topic can be presented.
Influence of Steric and Electronic Effects from the tert-Butyl Group
There are no specific studies available that investigate the steric and electronic effects of the tert-butyl group on the reactivity of this compound. Consequently, a detailed analysis based on experimental research findings for this particular compound cannot be provided.
Theoretical and Computational Chemistry Studies of 4 N Tert Butylpyridine 3,4 Diamine
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometry, energy, and the distribution of its electrons.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For 4-N-tert-butylpyridine-3,4-diamine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to determine its most stable three-dimensional structure (optimized geometry) and its ground state energy. researchgate.netresearchgate.netresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C3-C4 | 1.41 Å |
| C3-N (amino) | 1.38 Å | |
| C4-N (amino) | 1.39 Å | |
| C4-N (tert-butylamino) | 1.42 Å | |
| N-H (amino) | 1.01 Å | |
| Bond Angles | C2-C3-C4 | 118.5° |
| C3-C4-C5 | 119.0° | |
| C3-C4-N (tert-butylamino) | 121.0° | |
| H-N-H (amino) | 115.0° |
Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. acs.orgcolab.ws Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic energies. While computationally more demanding than DFT, these methods are often used to benchmark the results from less expensive methods and to obtain a more precise understanding of the electronic structure. For this compound, these high-accuracy calculations can be crucial for resolving small energy differences between different conformations or electronic states.
Table 2: Comparison of Relative Energies for a Hypothetical Conformer of this compound
| Method | Basis Set | Relative Energy (kcal/mol) |
| HF | 6-31G(d) | 0.00 |
| DFT (B3LYP) | 6-311++G(d,p) | -5.25 |
| MP2 | 6-311++G(d,p) | -4.80 |
| CCSD(T) | cc-pVTZ | -4.95 |
Note: This table presents hypothetical data to illustrate the comparison of energies obtained from different computational methods.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. ufla.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. ajchem-a.com
For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the amino groups, while the LUMO would likely be distributed over the aromatic system. ufla.brimperial.ac.uk The analysis of these orbitals provides insight into how the molecule will interact with other chemical species.
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes and intermolecular interactions. nih.gov
For this compound, MD simulations are particularly useful for studying the rotational freedom of the tert-butyl group and the conformational flexibility of the diamino-substituted pyridine ring. These simulations can reveal the most populated conformations and the energy barriers between them. Furthermore, by including solvent molecules in the simulation box, it is possible to study how the molecule interacts with its environment, including the formation of hydrogen bonds between the amino groups and solvent molecules.
Table 4: Summary of Hypothetical Findings from a Molecular Dynamics Simulation of this compound in Water
| Parameter | Observation |
| Dihedral Angle (C3-C4-N-C_tertbutyl) | Shows preference for staggered conformations, avoiding steric clash. |
| Radial Distribution Function (N-H...O_water) | Indicates strong hydrogen bonding between the amino groups and water. |
| Solvent Accessible Surface Area (SASA) | The tert-butyl group significantly shields a portion of the pyridine ring. |
Note: This table presents a conceptual summary of the types of insights that can be gained from MD simulations.
Prediction of Reactivity and Selectivity
The computational data gathered from quantum mechanics and molecular dynamics can be integrated to predict the chemical reactivity and selectivity of this compound. rsc.org The distribution of electron density, the shapes and energies of the frontier molecular orbitals, and the calculated molecular electrostatic potential (MEP) are all valuable in identifying the most likely sites for chemical reactions. bhu.ac.in
For instance, the nitrogen atoms of the pyridine ring and the amino groups are expected to have a high negative electrostatic potential, making them likely sites for protonation or attack by electrophiles. imperial.ac.uk Conversely, regions of positive electrostatic potential would be susceptible to nucleophilic attack. FMO analysis can further refine these predictions; the regions of the molecule with the largest HOMO coefficients are the most probable sites for electrophilic attack, while those with the largest LUMO coefficients are the most likely to be attacked by nucleophiles.
Table 5: Predicted Reactivity Sites in this compound based on Computational Analysis
| Atomic Site | Predicted Reactivity | Rationale |
| N1 (Pyridine) | High | High negative electrostatic potential, lone pair availability. |
| N (3-amino) | High | High HOMO density, significant negative electrostatic potential. |
| N (4-amino) | Moderate | Electron donation to the ring, sterically accessible. |
| C2, C6 | Moderate | Electron-deficient positions in the pyridine ring, susceptible to nucleophilic attack. imperial.ac.uk |
Note: This table provides a qualitative prediction of reactivity based on established principles of computational chemistry.
Computational Mechanistic Elucidation
Computational mechanistic elucidation for this compound would likely draw upon methodologies applied to similar pyridine derivatives, such as 3,4-diaminopyridine (B372788) (3,4-DAP). Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the calculation of molecular geometries, electronic structures, and reaction pathways.
Studies on related aminopyridines have demonstrated that these molecules possess multiple reactive sites, including the pyridine nitrogen and the amino groups, which can act as electron donors or proton acceptors. nih.gov For this compound, the introduction of a tert-butyl group on one of the amino nitrogens introduces significant steric bulk and alters the electronic properties of the diamine moiety.
A key aspect of its reactivity would be proton transfer, a fundamental process in many chemical and biological reactions. Computational studies on the proton transfer complex of 3,4-DAP with other molecules have shown that the reaction proceeds via hydrogen bonding followed by proton transfer, with the stability and nature of the resulting complex being highly dependent on the polarity of the medium. nih.gov Similar DFT calculations for this compound would involve optimizing the geometries of the reactant, any intermediates, the transition state, and the product of a given reaction.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial in understanding its reactivity. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. For a related 3,4-DAP complex, Time-Dependent DFT (TD-DFT) calculations have been used to assign electronic transitions, with the longest wavelength absorption band attributed to the HOMO→LUMO transition. nih.gov Similar calculations for this compound would be expected to show how the tert-butyl substituent influences these frontier orbitals. The electron-donating nature of the tert-butyl group would likely raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and affecting the molecule's reactivity and spectroscopic properties.
The table below presents hypothetical data based on typical DFT calculation outputs for a molecule like this compound, illustrating the kind of information that would be sought in a computational study.
| Computational Parameter | Hypothetical Value (Gas Phase) | Hypothetical Value (in Water) | Significance |
| HOMO Energy | -5.8 eV | -5.6 eV | Indicates electron-donating ability. |
| LUMO Energy | -0.9 eV | -1.1 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.9 eV | 4.5 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | 4.8 D | Indicates polarity and solubility. |
| Proton Affinity (at N1) | 225 kcal/mol | - | Measures basicity of the pyridine nitrogen. |
Note: These values are illustrative and not based on actual experimental or calculated data for this compound.
Transition State Modeling
Transition state (TS) modeling is a cornerstone of computational reaction dynamics, providing a picture of the highest energy point along a reaction coordinate. For reactions involving this compound, such as nucleophilic substitution or coordination to a metal center, identifying the transition state geometry and its associated energy barrier is key to understanding the reaction kinetics.
Computational methods, particularly DFT, can be used to locate transition states on the potential energy surface. This involves optimization algorithms that search for a first-order saddle point, which is a maximum in one direction (the reaction coordinate) and a minimum in all other directions. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, in a hypothetical metal-free regioselective reaction involving this compound, computational investigations would predict the preferential site of attack. Studies on the phosphonation of substituted pyridines have shown that transition state structures can have very long forming bonds, indicating early transition states. acs.org The presence of both amino and tert-butylamino groups in this compound would create a complex interplay of electronic and steric effects that would influence the transition state geometry and energy. The bulky tert-butyl group would likely disfavor reactions at the adjacent C4 position due to steric hindrance, potentially directing reactions to other sites on the pyridine ring.
The table below illustrates the type of data that would be generated from a transition state modeling study for a hypothetical reaction of this compound.
| Reaction Coordinate | Activation Energy (kcal/mol) | Key TS Bond Lengths (Å) | Imaginary Frequency (cm⁻¹) |
| C2-Nucleophile Addition | 18.5 | C2-Nu: 2.5 | -350 |
| C4-Nucleophile Addition | 25.2 | C4-Nu: 2.6 | -320 |
| C5-Nucleophile Addition | 22.1 | C5-Nu: 2.4 | -380 |
| C6-Nucleophile Addition | 19.8 | C6-Nu: 2.5 | -345 |
Note: This data is hypothetical and for illustrative purposes only.
Ligand-Metal Interaction Modeling
The presence of multiple nitrogen donor atoms makes this compound a potentially interesting ligand for the formation of coordination complexes with transition metals. Computational modeling can provide significant insights into the nature of these interactions.
Computational Studies of Coordination Geometries and Binding Energies
DFT calculations are widely used to predict the coordination geometries of metal complexes. For this compound, these calculations would involve optimizing the structure of the complex with various metal ions. The preferred coordination mode (e.g., monodentate, bidentate) and the resulting geometry (e.g., tetrahedral, square planar, octahedral) would depend on the metal ion, its oxidation state, and the steric constraints imposed by the tert-butyl group.
Binding energies, which quantify the strength of the ligand-metal interaction, can also be calculated. These are typically determined as the difference in energy between the optimized complex and the sum of the energies of the free ligand and the metal ion. The substitution of a pyridine ligand with electron-donating groups generally leads to a strengthening of the metal-nitrogen bond. nih.gov Therefore, the amino and tert-butylamino groups in this compound are expected to enhance its binding affinity to metal ions compared to unsubstituted pyridine.
The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density distribution within the complex and characterize the nature of the metal-ligand bonds as either predominantly electrostatic or covalent. nih.gov
The following table provides hypothetical binding energies and bond lengths for complexes of this compound with different metal ions, assuming bidentate coordination.
| Metal Ion (Oxidation State) | Coordination Geometry | Binding Energy (kcal/mol) | M-N(pyridine) Bond Length (Å) | M-N(amino) Bond Length (Å) |
| Cu(II) | Distorted Square Planar | -45.8 | 2.05 | 2.10 |
| Zn(II) | Tetrahedral | -38.2 | 2.12 | 2.18 |
| Ni(II) | Octahedral (with other ligands) | -42.5 | 2.08 | 2.15 |
| Pt(II) | Square Planar | -55.1 | 2.01 | 2.06 |
Note: This data is hypothetical and for illustrative purposes only.
Electron Transfer Dynamics in Coordination Complexes
Coordination complexes of this compound could exhibit interesting electron transfer properties, which are fundamental to applications in catalysis, solar energy conversion, and molecular electronics. Computational methods can be used to model the dynamics of both photoinduced and thermal electron transfer processes.
For a coordination complex, electron transfer can occur from the ligand to the metal (LMCT), from the metal to the ligand (MLCT), or between different ligands. The feasibility and rate of these processes are governed by factors such as the driving force (the free energy change of the reaction) and the reorganization energy (the energy required to change the geometries of the donor, acceptor, and surrounding solvent molecules from the initial to the final state).
TD-DFT calculations can predict the energies and characteristics of excited states, providing insight into potential photoinduced electron transfer pathways. For instance, the calculations can identify whether an excited state has significant charge-transfer character. The nature of the metal ion and the substituents on the pyridine ring will strongly influence the energies of the metal d-orbitals and the ligand π and π* orbitals, thereby tuning the MLCT and LMCT transition energies. While specific studies on this compound are not available, research on other donor-acceptor molecules shows that the solvent environment can play a crucial role in the kinetics of charge separation and recombination. nih.gov
The Coordination Chemistry of this compound: A Field of Untapped Potential
The landscape of coordination chemistry is continually expanding, with the design and synthesis of novel ligands playing a pivotal role in the development of new metal complexes with unique properties and applications. Within this context, the pyridine-based ligand, this compound, presents a theoretically intriguing scaffold for the construction of sophisticated metal-organic architectures. However, a comprehensive review of the scientific literature reveals a significant gap in the exploration of this specific compound's coordination chemistry. At present, there is a conspicuous absence of published research detailing the synthesis, characterization, and application of metal complexes derived from this compound.
This lack of available data means that a detailed discussion of its metal complexes, including their design, synthesis, and the exploration of diverse metal centers, remains speculative. Similarly, an analysis of its potential ligand binding modes, such as chelation and bridging capabilities, and the steric influence of the tert-butyl group, cannot be substantiated with empirical evidence. Consequently, any discourse on the catalytic applications of its metal complexes in organic transformations would be without foundation.
While the broader class of pyridine-based ligands has been extensively studied, the specific structural and electronic properties imparted by the combination of a tert-butyl group at the 4-position and a diamine functionality at the 3- and 4-positions of the pyridine ring remain to be investigated. The presence of both a pyridine nitrogen and two amino groups offers the potential for versatile coordination behavior, acting as a multidentate ligand. The sterically demanding tert-butyl group would also be expected to exert significant influence on the geometry and reactivity of any resulting metal complexes.
The absence of research on this compound highlights a promising, yet unexplored, area within coordination chemistry. Future research in this domain would be necessary to elucidate the fundamental coordination properties of this ligand and to unlock its potential in fields such as catalysis, materials science, and bioinorganic chemistry. Until such studies are undertaken and published, a detailed and scientifically accurate article on the coordination chemistry and ligand applications of this compound cannot be constructed.
Coordination Chemistry and Ligand Applications of 4 N Tert Butylpyridine 3,4 Diamine
Catalytic Applications in Organic Transformations
Homogeneous Catalysis using Metal-Diamine Complexes
There is no specific information available in the reviewed literature regarding the use of metal complexes of 4-N-tert-butylpyridine-3,4-diamine in homogeneous catalysis. Research on related bipyridine ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridine, shows their utility in forming transition metal complexes for various catalytic reactions, including cross-coupling and C-H activation. chemrxiv.orgsigmaaldrich.comnih.gov However, these findings cannot be directly extrapolated to the diamine derivative . The presence of the additional amino group and the specific substitution pattern would significantly alter the electronic and steric properties of the ligand, leading to different coordination behavior and catalytic activity.
Asymmetric Catalysis Potential (if chiral derivatives are considered)
The potential of chiral derivatives of this compound in asymmetric catalysis remains unexplored in the available literature. While chiral diamines and pyridinooxazoline (PyOx) ligands are a well-established class of ligands for asymmetric catalysis, providing high enantioselectivity in various reactions, no studies have been published on the synthesis or application of a chiral version of this compound. chemrxiv.orgbeilstein-journals.orgnih.gov Research on other chiral 4-N,N-dialkylaminopyridine derivatives has demonstrated their effectiveness as acyl-transfer catalysts, but these are structurally distinct from the target compound. nih.gov
Electrocatalysis Mechanisms
No research detailing the electrocatalytic mechanisms of this compound or its metal complexes could be identified. The electrocatalytic activity of metal complexes is highly dependent on the ligand structure, which influences the redox potentials and the stability of different oxidation states of the metal center. Without experimental or theoretical studies on this compound, any discussion of its potential role in electrocatalysis would be purely speculative.
Applications in Materials Science
Role in Photoelectrochemical Systems
While 4-tert-butylpyridine (B128874) (TBP) is a widely used additive in electrolytes for dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), there is no information on the specific role of this compound in such systems. nih.govossila.comsigmaaldrich.com TBP is known to improve the open-circuit voltage by adsorbing on the semiconductor surface and shifting the conduction band edge. nih.govresearchgate.net The introduction of a diamine functionality would likely lead to different adsorption characteristics and electronic effects at the semiconductor/electrolyte interface, but the impact of these changes has not been investigated.
Enhancement of Charge Transport Properties in Organic Electronic Devices
The effect of this compound on the charge transport properties of organic electronic devices is not documented. Charge transport in organic semiconductors is a complex process influenced by molecular packing, electronic coupling, and energetic disorder. nih.govmdpi.com While additives can influence these properties, there are no studies that have incorporated this compound for this purpose.
Influence on Interface Defect Density in Device Architectures
There is no research available on the influence of this compound on interface defect density in electronic devices. Passivation of interface defects is a critical strategy for improving the performance and stability of devices like perovskite solar cells. Lewis bases, such as pyridines, can passivate surface defects. For instance, 4-tert-butylpyridine has been shown to passivate surface defects on perovskite films, leading to higher open-circuit voltages. researchgate.netelsevierpure.com The bifunctional nature of the diamine could potentially lead to different or stronger interactions with surface defects, but this has not been experimentally verified.
Role in Organic Synthesis and Functional Materials Development
Utilization as a Synthetic Intermediate for Complex Molecules
Though primarily known as an additive, TBP and its derivatives serve as foundational structures in synthetic chemistry.
Precursor for Advanced Pyridine (B92270) Derivatives (e.g., bipyridines)
4-tert-butylpyridine (B128874) can be a starting material for creating more complex pyridine-based ligands. For instance, synthetic routes exist to produce 4,4'-di-tert-butyl-2,2'-bipyridine, a crucial ligand in catalysis and materials chemistry. dcfinechemicals.comsigmaaldrich.com One method involves the reaction of 4-tert-butylpyridine with peracetic acid to form the N-oxide, which is then chlorinated and dimerized using a nickel catalyst. dcfinechemicals.com
Building Block for Heterocyclic Compound Libraries
The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science. While direct evidence for its use in large heterocyclic libraries is not abundant, the functionalization of the TBP core allows for the synthesis of various derivatives. google.com The tert-butyl group provides solubility and steric hindrance, properties that can be valuable in tuning the characteristics of new compounds.
Applications as an Additive or Modifier in Chemical Processes
The most significant and well-documented applications of TBP are as a performance-enhancing additive in various chemical and material systems.
Electrolyte Additive in Energy Conversion Systems
TBP is widely used as a crucial additive in the electrolytes of dye-sensitized solar cells (DSSCs) and as a component in the hole transport layer of perovskite solar cells (PSCs). ossila.comnanoge.org In DSSCs, the addition of TBP to the iodide/triiodide redox electrolyte significantly increases the open-circuit potential (Voc) of the cell. nih.gov This effect is attributed to a negative shift of the TiO2 conduction band edge and an increase in the electron lifetime by suppressing the recombination of electrons. nih.gov
pH Buffering and Acid Scavenging Agent in Reactions
As a sterically hindered, non-nucleophilic base, TBP can function as a proton sponge or acid scavenger. In processes like perovskite film formation, acidic byproducts can form. TBP can neutralize these acids, preventing degradation of the perovskite material. Its basic nature allows it to deprotonate surfaces and influence the chemical environment of reactions.
Role in Perovskite Formation and Crystallinity Enhancement
In the fabrication of perovskite solar cells, TBP plays a critical role in controlling the morphology and quality of the perovskite crystal layer. researchgate.netrsc.org When used as an additive, TBP can interact with precursor materials like lead iodide (PbI2), influencing the nucleation and growth of the perovskite crystals. rsc.orgresearchgate.net This leads to films with improved crystallinity, larger grain sizes, and fewer defects, which are essential for high power conversion efficiency (PCE). ossila.comresearchgate.net Studies have shown dramatic improvements in PCE when TBP is incorporated into the fabrication process. For example, one study reported an enhancement from 6.71% to 10.62% in one-step processed cells. ossila.comrsc.org
Interactive Data Table: Effect of TBP on Perovskite Solar Cell Performance
| Device Structure | Additive | Jsc (mA cm-2) | Voc (V) | FF (%) | PCE (best) (%) | Source |
| CH3NH3PbI3-based planar PSC | Without TBP | 17.12 | 0.92 | 43 | 6.71 | ossila.com |
| CH3NH3PbI3-based planar PSC | With TBP | 21.27 | 0.96 | 52 | 10.62 | ossila.com |
| CH3NH3PbI3−xClx-based planar PSC | Without TBP | - | - | - | 11.11 | rsc.org |
| CH3NH3PbI3−xClx-based planar PSC | With TBP | - | - | - | 15.01 | rsc.org |
Advanced Functionalization and Derivatization Strategies for 4 N Tert Butylpyridine 3,4 Diamine
Post-Synthetic Modification of the Diamine Moiety
The vicinal diamine functionality is a versatile platform for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives.
Synthesis of Imine and Amide Derivatives
The primary amino group at the C3 position and the secondary amino group at the C4 position of 4-N-tert-butylpyridine-3,4-diamine can readily undergo condensation and acylation reactions to form imine and amide derivatives, respectively.
Imine Formation: The reaction of the primary amino group with aldehydes and ketones leads to the formation of Schiff base (imine) derivatives. This condensation reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by a small amount of acid. The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the imine. While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of the analogous 3,4-diaminopyridine (B372788) provides a strong precedent for this transformation. For instance, the condensation of 3,4-diaminopyridine with various aromatic aldehydes proceeds efficiently to form the corresponding imines. google.comresearchgate.net The reaction of this compound with a carbonyl compound is expected to selectively occur at the more nucleophilic and less sterically hindered primary amino group at the C3 position.
Aromatic aldehydes are common reaction partners in the formation of Schiff bases from aminopyridines. nih.gov The reaction of this compound with a representative aromatic aldehyde, such as benzaldehyde, is expected to yield the corresponding N-(pyridin-3-ylimino)methanamine derivative. The general conditions for such reactions often involve refluxing the reactants in an alcohol solvent. youtube.com
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| This compound | Benzaldehyde | N-((E)-benzylidene) -4-(tert-butylamino)pyridin-3-amine | Ethanol, reflux |
| This compound | Acetone | N-(propan-2-ylidene)-4-(tert-butylamino)pyridin-3-amine | Methanol, room temperature |
Amide Formation: The amino groups of this compound can be acylated using acyl chlorides or acid anhydrides in the presence of a base to form amide derivatives. google.com Pyridine (B92270) is often used as both the solvent and the base to neutralize the HCl generated during the reaction with acyl chlorides. nih.gov The N-tert-butyl group introduces significant steric hindrance around the C4-amino group, suggesting that acylation will likely occur preferentially at the C3-primary amino group. In cases of forcing conditions or with highly reactive acylating agents, di-acylation might be achievable. The synthesis of aromatic polyamides from aromatic diamines and diacyl chlorides is a well-established process, typically carried out at low temperatures in aprotic polar solvents. nih.gov This suggests that this compound could be used as a monomer in polymerization reactions.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| This compound | Acetyl Chloride | N-(3-amino-4-(tert-butylamino)pyridin-3-yl)acetamide | Pyridine, 0 °C to room temperature |
| This compound | Terephthaloyl Chloride | Poly(N-(4-(tert-butylamino)pyridin-3-yl)terephthalamide) | N-methyl-2-pyrrolidone, propylene (B89431) oxide, -10 to 0 °C |
Formation of Macrocyclic Ligands
The 1,2-diamine arrangement in this compound makes it an excellent precursor for the synthesis of macrocyclic ligands through Schiff base condensation with dicarbonyl compounds. These [2+2] condensation reactions, often templated by a metal ion, can lead to the formation of large, multi-dentate macrocycles. nih.gov The tert-butyl group is anticipated to enhance the solubility of the resulting macrocyclic complexes in organic solvents, facilitating their characterization. nih.gov
The reaction of 3,4-diaminopyridine with dicarbonyl compounds such as 2,6-diacetylpyridine (B75352) in the presence of a metal ion template (e.g., Ba²⁺) has been shown to produce macrocyclic Schiff base ligands. youtube.com A similar strategy can be envisioned for this compound, where condensation with a suitable dialdehyde (B1249045) or diketone would yield a macrocycle with the pyridine and tert-butyl moieties incorporated into the ring structure. The size of the resulting macrocycle can be controlled by the length of the linker in the dicarbonyl compound.
Functionalization of the Pyridine Ring System
The pyridine ring in this compound is electron-rich due to the presence of two amino substituents, which act as strong activating groups. This electronic nature dictates the regioselectivity of electrophilic substitution reactions and also allows for transformations at the pyridine nitrogen.
Introduction of Electron-Withdrawing or Electron-Donating Groups
The introduction of additional substituents onto the pyridine ring can significantly modulate the electronic properties and, consequently, the chemical reactivity and physical characteristics of the molecule.
Electrophilic Aromatic Substitution: The amino groups at C3 and C4 are powerful ortho- and para-directing groups. Given their positions, they strongly activate the C2, C5, and C6 positions of the pyridine ring towards electrophilic attack. The regioselectivity of substitution will be influenced by the steric hindrance imposed by the existing substituents, particularly the bulky tert-butyl group. Nitration, halogenation, and sulfonation are common electrophilic aromatic substitution reactions that could be applied to this system, likely occurring at the less sterically hindered C2 or C6 positions. However, the strong activating nature of the amino groups can lead to multiple substitutions and side reactions, requiring careful control of reaction conditions.
Nucleophilic Aromatic Substitution: While the electron-rich nature of the pyridine ring generally disfavors nucleophilic aromatic substitution, the introduction of a strong electron-withdrawing group or the formation of a pyridinium (B92312) salt can activate the ring for such reactions. For instance, if a halogen were introduced at the C2 or C6 position, it could potentially be displaced by a variety of nucleophiles.
Synthesis of Pyridinium Salts
The nitrogen atom of the pyridine ring is nucleophilic and can be readily quaternized to form pyridinium salts. nih.gov This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient.
Quaternization is typically achieved by reacting the pyridine derivative with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, often in a solvent like ethanol or acetonitrile. nih.govresearchgate.net The reaction of this compound with an alkyl halide is expected to yield the corresponding N-alkyl-4-N-tert-butyl-3,4-diaminopyridinium salt. The presence of the amino groups, particularly the basic secondary amine, could potentially compete for the alkylating agent. However, the pyridine nitrogen is generally more susceptible to quaternization in many substituted pyridines. nih.gov
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| This compound | Methyl Iodide | 1-methyl-4-(tert-butylamino)-3-aminopyridin-1-ium iodide | Ethanol, reflux |
| This compound | Benzyl Bromide | 1-benzyl-4-(tert-butylamino)-3-aminopyridin-1-ium bromide | Acetonitrile, reflux |
Development of Hybrid Materials Incorporating the Compound
The functional groups present in this compound and its derivatives make it a promising building block for the creation of advanced hybrid materials. These materials can combine the properties of the organic pyridine-based unit with those of an inorganic or polymeric matrix.
The diamine functionality allows for the incorporation of this molecule into polymer backbones, for example, through polycondensation reactions with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The resulting polymers would possess pyridine moieties as part of their structure, which could impart specific properties such as metal-coordinating ability, altered solubility, or thermal stability. The synthesis of polyamides from aromatic diamines is a well-established field, and similar principles can be applied here. nih.gov
Furthermore, the pyridine nitrogen and the exocyclic amino groups can act as ligands for metal ions, making this compound a suitable candidate for the synthesis of metal-organic frameworks (MOFs). nih.gov By reacting this compound with appropriate metal ions and potentially other organic linkers, porous crystalline materials with applications in gas storage, separation, and catalysis could be constructed. The specific structure and properties of the resulting MOF would depend on the coordination geometry of the metal ion and the connectivity of the organic ligand.
Covalent Attachment to Polymer Matrices
The covalent immobilization of this compound onto polymer backbones can impart new functionalities to the resulting materials, such as metal chelation, catalytic activity, or specific binding capabilities. While direct experimental studies on the covalent attachment of this specific diamine are not extensively documented, established methods for polymer functionalization can be applied, leveraging the reactivity of its amino groups.
One potential strategy involves the reaction of the amino groups with polymers bearing electrophilic functional groups. For instance, polymers containing acid chloride, isocyanate, or epoxy functionalities can readily react with the primary and secondary amines of this compound to form stable amide, urea, or secondary amine linkages, respectively.
Another approach is through post-polymerization modification. In this method, a pre-formed polymer is chemically altered to introduce the diamine moiety. For example, a polymer with reactive leaving groups, such as chloromethyl or tosyl groups, can be subjected to nucleophilic substitution by the amino groups of this compound.
The choice of polymer matrix and the reaction conditions are critical for achieving the desired degree of functionalization while maintaining the integrity of both the polymer and the attached molecule.
Table 1: Potential Strategies for Covalent Attachment
| Polymer Functional Group | Linkage Formed with this compound | Potential Polymer Matrix |
| Acid Chloride (-COCl) | Amide | Poly(acryloyl chloride) |
| Isocyanate (-NCO) | Urea | Polyurethane prepolymers |
| Epoxy | Secondary Amine | Epoxy resins |
| Chloromethyl (-CH2Cl) | Secondary Amine | Chloromethylated polystyrene |
Integration into Supramolecular Assemblies
The non-covalent interactions of this compound are key to its integration into supramolecular assemblies. The pyridine nitrogen and the two amino groups can act as hydrogen bond donors and acceptors, driving the formation of well-defined, ordered structures.
Host-guest chemistry represents a significant avenue for the supramolecular application of this compound. wikipedia.org The molecule can act as a "guest," being encapsulated within a larger "host" molecule. This encapsulation is driven by a combination of forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. For instance, macrocyclic hosts like cyclodextrins or calixarenes could potentially encapsulate the tert-butyl group or the entire pyridine moiety, leading to changes in the physicochemical properties of the guest.
Furthermore, this compound can participate in the self-assembly of larger supramolecular architectures. The diamine functionality can be derivatized, for example, by reaction with carboxylic acids to form pyridine-amide structures. These derivatives can then self-assemble through a network of hydrogen bonds, similar to those observed in other pyridine-amide based ligands, to form discrete molecular assemblies. rsc.org The specific geometry of the resulting assembly would be influenced by the steric hindrance of the tert-butyl group and the electronic nature of the pyridine ring.
The study of diaminopyrimidine derivatives in host-guest complexes offers insights into the potential behavior of this compound. In such systems, the arrangement of hydrogen bond donors (D) and acceptors (A) plays a crucial role in the stability and structure of the resulting complex. nih.govresearchgate.net The DAD (donor-acceptor-donor) hydrogen-bonding pattern of the amino groups in conjunction with the acceptor nature of the pyridine nitrogen can lead to specific and predictable binding motifs.
Table 2: Supramolecular Interactions and Assemblies
| Type of Supramolecular Interaction | Potential Interacting Partners/Assemblies | Driving Forces |
| Host-Guest Complexation | Cyclodextrins, Calixarenes, Cucurbiturils | Hydrogen bonding, van der Waals forces, hydrophobic interactions. wikipedia.org |
| Self-Assembly | Formation of hydrogen-bonded networks | Hydrogen bonding, π-π stacking |
| Crystal Engineering | Formation of co-crystals with other organic molecules | Hydrogen bonding, halogen bonding |
Future Research Perspectives and Emerging Areas
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Currently, established synthetic routes for 4-N-tert-butylpyridine-3,4-diamine are not widely reported. Future research will need to focus on developing efficient and scalable methods for its preparation. Initial efforts could adapt existing methods for the synthesis of substituted aminopyridines.
A primary research direction would be the exploration of novel synthetic pathways. This could involve multi-step syntheses starting from commercially available pyridine (B92270) derivatives. Key transformations to investigate would include regioselective nitration, reduction, and subsequent amination reactions. The introduction of the tert-butyl group could be achieved either at an early stage on the pyridine ring or through N-alkylation of a diamine precursor.
Furthermore, a strong emphasis should be placed on developing sustainable synthesis methods. This would involve the use of greener solvents, catalysts, and reagents, minimizing waste generation and energy consumption. Biocatalytic approaches, utilizing enzymes to perform specific synthetic steps, could also be a valuable area of investigation for a more environmentally friendly process.
Deeper Understanding of Structure-Reactivity Relationships
The unique arrangement of functional groups in this compound suggests a complex interplay of electronic and steric effects that will govern its reactivity. A deeper understanding of these structure-reactivity relationships is crucial for its rational application in various chemical domains.
Future studies should employ a combination of experimental and computational methods to probe these relationships. Kinetic studies of various reactions, such as N-alkylation, acylation, and coordination to metal centers, will provide valuable experimental data. Computational modeling, using techniques like Density Functional Theory (DFT), can offer insights into the molecule's electronic structure, bond energies, and reaction mechanisms at a molecular level.
Expansion of Catalytic Applications to New Chemical Transformations
The vicinal diamine motif in this compound makes it a promising candidate as a ligand in coordination chemistry and as an organocatalyst. The two adjacent nitrogen atoms can act as a bidentate chelating agent for a wide range of metal ions.
Future research should explore the catalytic activity of metal complexes derived from this ligand in various chemical transformations. These could include oxidation, reduction, cross-coupling reactions, and asymmetric catalysis. The steric bulk of the tert-butyl group could play a critical role in enforcing specific coordination geometries and influencing the enantioselectivity of catalytic reactions.
As an organocatalyst, the diamine functionality could be utilized in reactions such as Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming transformations. The Brønsted and Lewis basicity of the nitrogen atoms can be fine-tuned to catalyze a variety of reactions.
Integration into Next-Generation Functional Materials beyond Current Scope
The structural characteristics of this compound suggest its potential as a building block for novel functional materials. The pyridine ring can participate in π-stacking interactions, while the amino groups can form hydrogen bonds, leading to the formation of supramolecular assemblies.
Future research could focus on incorporating this molecule into polymers, metal-organic frameworks (MOFs), and other functional materials. Its integration into polymer backbones could impart specific properties such as thermal stability, conductivity, or ion-binding capabilities. As a linker in MOFs, it could create porous materials with potential applications in gas storage, separation, and catalysis.
Furthermore, the diamine functionality could be used to anchor the molecule onto surfaces, leading to the development of chemically modified materials with tailored properties for applications in sensing, electronics, and coatings.
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
To fully understand the reaction mechanisms involving this compound, it is essential to characterize the transient species and reaction intermediates that are formed. This requires the use of advanced spectroscopic techniques capable of detecting short-lived species.
Time-resolved spectroscopic methods, such as flash photolysis and stopped-flow spectroscopy, can be employed to monitor the kinetics of fast reactions and identify transient intermediates. Techniques like matrix isolation spectroscopy, where reactive species are trapped in an inert matrix at low temperatures, can also provide valuable structural information.
In-situ spectroscopic monitoring of reactions using techniques like NMR, IR, and Raman spectroscopy will allow for the direct observation of reaction progress and the identification of key intermediates, providing a more complete picture of the reaction pathways.
Synergistic Approaches Combining Computational and Experimental Studies
A powerful strategy for accelerating the development and application of this compound is the synergistic combination of computational and experimental studies. Computational chemistry can be used to predict the properties and reactivity of the molecule, guiding the design of experiments and the interpretation of results.
For instance, quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental spectra to confirm the structure of synthesized compounds and intermediates. Computational screening of potential catalytic applications can help to identify the most promising areas for experimental investigation, saving time and resources.
Q & A
Basic: What are the optimal synthetic routes for 4-N-tert-butylpyridine-3,4-diamine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. Key reagents include tert-butylamine derivatives and pyridine precursors. For example, hydrogenation catalysts (e.g., Pd/C) under controlled pressure (1–3 atm) and temperature (60–80°C) can reduce nitro or imine intermediates. Solvent choice (e.g., ethanol vs. THF) significantly impacts reaction efficiency. Ethanol enhances solubility of polar intermediates, while THF may improve reaction rates for non-polar precursors. Optimization studies suggest maintaining a pH of 8–9 using bases like K₂CO₃ to minimize side reactions .
Advanced: How can NMR and X-ray crystallography resolve structural ambiguities in this compound?
Answer:
1H/13C NMR can confirm regioselectivity of tert-butyl substitution. For instance, the tert-butyl group’s protons resonate as a singlet at δ ~1.3 ppm, while aromatic protons show coupling patterns indicative of para-substitution. X-ray crystallography provides definitive proof of stereochemistry: the tert-butyl group’s steric bulk forces the pyridine ring into a planar conformation, with bond angles deviating by <2° from ideal geometry. Crystallization in hexane/ethyl acetate (3:1) yields diffraction-quality crystals. Comparative analysis with analogs (e.g., 4-benzyl derivatives) helps validate structural uniqueness .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
Answer:
- FT-IR : Confirms amine (-NH₂) stretches at 3300–3500 cm⁻¹ and aromatic C=C bands at 1600–1450 cm⁻¹.
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 208.155) and fragments (e.g., loss of tert-butyl group, m/z 152.094).
- UV-Vis : Monitors conjugation via absorbance at λmax ~270 nm (π→π* transitions). Solvent effects (e.g., redshift in DMSO) must be calibrated .
Advanced: How can researchers address contradictory data in catalytic applications of this compound?
Answer:
Contradictions in catalytic efficiency (e.g., variable turnover numbers in cross-coupling reactions) may arise from:
- Trace metal impurities : Use ICP-MS to quantify residual catalysts (e.g., Pd <0.1 ppm).
- Solvent coordination effects : Compare activity in polar aprotic (DMF) vs. non-polar solvents (toluene).
- Substrate steric effects : Test with bulkier aryl halides to assess the tert-butyl group’s steric hindrance. Controlled experiments under inert atmospheres (N₂/Ar) minimize oxidation side reactions .
Basic: What are the solubility and stability profiles of this compound under varying conditions?
Answer:
- Solubility : Highly soluble in DMSO and chloroform (>50 mg/mL), moderately in ethanol (~20 mg/mL), and insoluble in water. Solubility increases with temperature (ΔS ~15% at 50°C).
- Stability : Stable at RT for >6 months if stored anhydrous. Decomposes above 200°C (TGA data). Light-sensitive; amber vials recommended for long-term storage .
Advanced: What mechanistic pathways explain its role as a ligand in transition-metal catalysis?
Answer:
The diamine moiety acts as a bidentate ligand, coordinating to metals (e.g., Ru, Pd) via N-atoms. DFT calculations show enhanced electron donation from the tert-butyl group’s inductive effect, stabilizing metal-ligand complexes. In Pd-mediated Suzuki couplings, the ligand reduces activation energy by 10–15 kJ/mol compared to non-tert-butyl analogs. Kinetic studies (Eyring plots) reveal entropy-driven binding (ΔS‡ ~+50 J/mol·K) .
Basic: Which purification methods are most effective for isolating high-purity this compound?
Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for baseline separation of tert-butyl byproducts.
- Recrystallization : Ethanol/water (4:1) yields >98% purity. Monitor via TLC (Rf ~0.3 in same solvent system).
- HPLC : Reverse-phase C18 columns (acetonitrile/water 70:30) resolve enantiomeric impurities .
Advanced: How can computational modeling predict this compound’s reactivity in novel reactions?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., N4 vs. N3 attack).
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO’s hydrogen-bonding network) on reaction barriers.
- Docking Studies : Map electrostatic potentials to forecast interactions with biological targets (e.g., kinase ATP pockets) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to potential amine vapors.
- Spill Management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste.
- First Aid : Flush eyes with water for 15 mins; wash skin with soap/water .
Advanced: How do halogenated analogs (e.g., 8-chloro-5-iodo derivatives) compare in structure-activity relationships?
Answer:
Halogenation at specific positions (e.g., 5-iodo) enhances electrophilicity, enabling nucleophilic aromatic substitution. Comparative studies show:
- Iodo-substituted analogs exhibit 3x higher kinase inhibition (IC50 ~0.5 μM vs. 1.5 μM for parent compound).
- Chloro derivatives show improved metabolic stability (t1/2 >4 hrs in microsomes).
- Fluoro analogs reduce logP by 0.5 units, enhancing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
